(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane
Description
(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane is a chiral epoxide characterized by a para-methoxy-substituted benzyl ether group attached to the oxirane ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol.
Properties
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-4-2-9(3-5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWVSLBMMUDNTB-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane typically involves the reaction of (4-Methoxyphenyl)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with epichlorohydrin. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane and related epoxides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Structure | Key Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₄O₃ | 194.23 | -CH₂-O-CH₂-C₆H₄-OCH₃ (para-methoxy ether) | Chiral center, electron-rich substituent |
| 2-[(4-Methoxyphenyl)methyl]oxirane (MPMO) | C₁₀H₁₂O₂ | 164.20 | -CH₂-C₆H₄-OCH₃ (para-methoxy benzyl) | Non-chiral, hydrophobic |
| (2S)-2-[(4-Methylphenoxy)methyl]oxirane | C₁₀H₁₂O₂ | 164.20 | -CH₂-O-C₆H₄-CH₃ (para-methyl phenoxy) | Chiral center, electron-donating group |
| (2S,3S)-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane | C₁₅H₁₃NO₄ | 283.27 | -C₆H₄-OCH₃ and -C₆H₄-NO₂ (di-aromatic) | Dual substituents, high polarity |
Key Observations:
- Substituent Complexity : The target compound has a methoxybenzyloxy methyl group , increasing steric bulk and oxygen content compared to MPMO’s benzyl group.
- Stereochemistry: The (2S) configuration in the target compound and (2S)-2-[(4-Methylphenoxy)methyl]oxirane enables chiral applications, unlike MPMO .
- Polarity : The para-nitrophenyl group in (2S,3S)-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane enhances polarity, making it suitable for pharmaceutical studies .
Enzyme Inhibition
Stability and Reactivity
- Steric Hindrance : The bulky methoxybenzyloxy group may slow nucleophilic attacks at the oxirane ring, contrasting with MPMO’s less hindered structure .
Biological Activity
The compound (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane , also known as 2-[(4-Methoxyphenyl)methoxy]oxirane, is an organic molecule characterized by its epoxide structure and a methoxyphenyl substituent. This unique configuration contributes to its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the oxirane ring provides significant chemical reactivity, particularly in biological systems. The compound can undergo various reactions, including nucleophilic attack, which can lead to the formation of biologically active derivatives.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Epoxide (oxirane), methoxy group |
| Reactivity | High due to strained oxirane ring |
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it has an IC50 value of less than 10 µM against A549 (human lung adenocarcinoma) cells, suggesting a strong potential for use in cancer therapies . The compound's mechanism is likely linked to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids, disrupting normal cellular functions.
Antimicrobial Activity
Epoxide compounds are known for their antimicrobial properties . Similar compounds have demonstrated antibacterial and antifungal activities, which may also be applicable to this compound. The specific interactions with microbial targets remain an area for further investigation.
Enzyme Interactions
The compound's epoxide structure allows it to interact with various enzymes, potentially acting as a substrate or inhibitor. This property can lead to significant pharmacological effects, particularly in enzyme-catalyzed reactions where epoxides are involved.
Case Studies
- Cytotoxicity Against Lung Cancer Cells : A study evaluated the effectiveness of this compound on A549 cells, revealing an IC50 of approximately 8 µM, indicating high potency compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Research into structurally similar epoxides has shown promising results against various bacterial strains, suggesting that this compound could exhibit similar properties.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of (4-Methoxyphenyl)methanol with an epoxidizing agent. This process not only produces the desired compound but also highlights its role as an important intermediate in organic synthesis.
Synthetic Route
- Starting Material : (4-Methoxyphenyl)methanol
- Reagent : Epoxidizing agent (e.g., m-chloroperbenzoic acid)
- Reaction Conditions : Typically performed under mild conditions to ensure selectivity and yield.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-[[(4-Methoxyphenyl)methoxy]methyl]oxirane, and how do reaction conditions influence stereochemical purity?
- Methodology : The compound can be synthesized via epoxidation of allylic alcohols or nucleophilic substitution of epichlorohydrin derivatives. For stereochemical control, asymmetric epoxidation using Sharpless or Jacobsen catalysts is recommended. Evidence from similar epoxides highlights the use of m-chloroperbenzoic acid (mCPBA) under acidic conditions to achieve high enantiomeric excess .
- Key Variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (5–10 mol%) significantly impact yield and stereoselectivity.
Q. How can the structural and electronic properties of this epoxide be characterized?
- Analytical Workflow :
- NMR : H and C NMR to confirm regiochemistry and detect stereocenters.
- Chiral HPLC/GC : For enantiopurity assessment .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What are the major reaction pathways for this compound under oxidative or reductive conditions?
- Oxidation : Forms diols (e.g., vicinal diols via acidic HO) or ketones with strong oxidants like KMnO .
- Reduction : LiAlH reduces the epoxide to 1,2-diols, while catalytic hydrogenation (Pd/C) yields secondary alcohols .
- Table 1 : Reaction Outcomes
| Condition | Reagent | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation | HO/H | Diol | 70–85 |
| Reduction | LiAlH | 1,2-Diol | 60–75 |
| Nucleophilic | Amines | β-Amino Alcohols | 50–90 |
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in ring-opening reactions of this epoxide?
- Approach : Use DFT (B3LYP/6-31G*) to map transition states and identify kinetically favored pathways. For example, nucleophilic attack at the less hindered epoxide carbon dominates due to lower activation energy .
- Case Study : Ammonia preferentially opens the oxirane ring at the benzylic position, forming β-methoxy amines, as predicted by Mulliken charge analysis .
Q. What strategies resolve contradictions in reported biological activity data for structurally related epoxides?
- Data Reconciliation :
- Bioactivity Variability : Differences in MIC values (e.g., 32–64 µg/mL against H. pylori) arise from assay conditions (pH, inoculum size) .
- Mechanistic Insights : Epoxide reactivity with thiol groups in bacterial enzymes (e.g., glutathione transferases) may explain antimicrobial effects .
- Table 2 : Comparative Bioactivity of Analogues
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-(4-Chlorophenyl) derivative | H. pylori | 32 |
| 2-(4-Methoxyphenyl) derivative | S. aureus | 64 |
Q. How does stereochemistry influence interactions with biological targets?
- Case Study : The (2S) configuration enhances binding to chiral pockets in enzymes (e.g., lipases), as shown by molecular docking simulations. Enantiomers exhibit 10–100x differences in IC values .
- Experimental Validation : Kinetic resolution using chiral amines (e.g., α-methylbenzylamine) confirms stereospecific binding .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
- Innovations :
- Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction time from 24h to 2h .
- Biocatalysis : Epoxide hydrolases achieve >90% conversion with water as the sole solvent .
Methodological Challenges
Q. How to optimize regioselectivity in nucleophilic ring-opening reactions?
- Design :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for attack at the more substituted carbon .
- Catalysts : Lewis acids (e.g., BF-OEt) direct nucleophiles to specific sites .
Q. What in silico tools predict metabolic pathways for this epoxide?
- Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
